molecular formula C21H20ClFN4O3 B2609379 N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide CAS No. 942012-61-5

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide

Cat. No.: B2609379
CAS No.: 942012-61-5
M. Wt: 430.86
InChI Key: ZVMAKOUCDUZUAM-UHFFFAOYSA-N
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Description

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, cyano, fluorophenyl, and morpholinoethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Intermediate: The initial step involves the reaction of 5-chloro-2-cyanophenylamine with oxalyl chloride to form an intermediate oxalamide.

    Substitution Reaction: The intermediate is then reacted with 2-(4-fluorophenyl)-2-morpholinoethylamine under controlled conditions to yield the final product.

The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reactions. The temperature is typically maintained at low to moderate levels to ensure the stability of the intermediates and the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory procedures with optimizations for yield and purity. This includes the use of large-scale reactors, continuous flow systems, and automated purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The chloro and cyano groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce amines or alcohols.

Scientific Research Applications

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.

    Materials Science: The compound’s properties make it a candidate for use in the development of new materials with specific electronic or optical characteristics.

    Chemical Research: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

Mechanism of Action

The mechanism by which N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various non-covalent interactions, including hydrogen bonds, van der Waals forces, and π-π interactions. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-methylpropyl)glycinamide
  • N-(5-chloro-2-cyanophenyl)-2-[4-(4-fluorophenyl)-1-piperazinyl]acetamide

Uniqueness

N1-(5-chloro-2-cyanophenyl)-N2-(2-(4-fluorophenyl)-2-morpholinoethyl)oxalamide is unique due to the presence of the morpholinoethyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural variation can lead to differences in reactivity, solubility, and biological activity, making it a valuable compound for specific applications.

Properties

IUPAC Name

N'-(5-chloro-2-cyanophenyl)-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20ClFN4O3/c22-16-4-1-15(12-24)18(11-16)26-21(29)20(28)25-13-19(27-7-9-30-10-8-27)14-2-5-17(23)6-3-14/h1-6,11,19H,7-10,13H2,(H,25,28)(H,26,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVMAKOUCDUZUAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(CNC(=O)C(=O)NC2=C(C=CC(=C2)Cl)C#N)C3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20ClFN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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